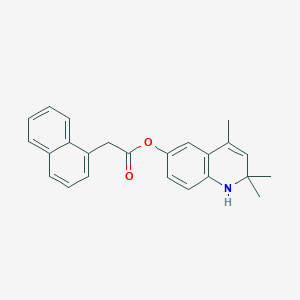
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzyl)piperazine
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzyl)piperazine, commonly known as BDMP, is a piperazine derivative that has gained attention in recent years due to its potential pharmaceutical applications. BDMP has been studied for its unique chemical properties and its potential as a therapeutic agent for various diseases. In
Mecanismo De Acción
BDMP acts as a partial agonist at the serotonin 5-HT1A receptor and a potent antagonist at the dopamine D2 receptor. It also modulates the activity of the mu-opioid receptor. These mechanisms of action are thought to underlie BDMP's potential therapeutic effects.
Biochemical and Physiological Effects:
BDMP has been shown to modulate neurotransmitter systems in the brain, including serotonin, dopamine, and opioid systems. It has also been shown to have anti-inflammatory effects and to modulate immune function. These effects may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMP has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, its potency and potential for off-target effects must be carefully considered in experimental design.
Direcciones Futuras
There are many potential future directions for BDMP research. These include further exploration of its therapeutic potential for various diseases, investigation of its mechanisms of action at the molecular level, and development of more potent and selective derivatives. BDMP may also have potential as a tool for studying the role of neurotransmitter systems in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
BDMP has been studied for its potential as a therapeutic agent for various diseases, including depression, anxiety, and addiction. It has also been explored for its potential as an analgesic and anti-inflammatory agent. BDMP has shown promise in preclinical studies and is currently being evaluated in clinical trials.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-16-3-2-15(17(21)10-16)12-23-7-5-22(6-8-23)11-14-1-4-18-19(9-14)25-13-24-18/h1-4,9-10H,5-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUYQCGZZMRDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B3567688.png)
![4-methyl-N-[1-(4-methylphenyl)-3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B3567690.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3567710.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3567716.png)
![3-allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567721.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3567722.png)
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567726.png)


![4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3567737.png)


![4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl acetate](/img/structure/B3567749.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3567768.png)
